molecular formula C8H6F2O4S B14847436 2,3-Difluoro-4-sulfo-phenylacetaldehyde

2,3-Difluoro-4-sulfo-phenylacetaldehyde

Cat. No.: B14847436
M. Wt: 236.19 g/mol
InChI Key: VUAJPVJCXUGCHT-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-sulfo-phenylacetaldehyde is an organic compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a sulfonic acid group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-sulfo-phenylacetaldehyde typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylacetaldehyde backbone. One common method involves the fluorination of phenylacetaldehyde followed by sulfonation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-sulfo-phenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2,3-Difluoro-4-sulfo-benzoic acid

    Reduction: 2,3-Difluoro-4-sulfo-phenylethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,3-Difluoro-4-sulfo-phenylacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-sulfo-phenylacetaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, while the fluorine atoms and sulfonic acid group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-phenylacetaldehyde: Lacks the sulfonic acid group, which can affect its reactivity and solubility.

    4-Sulfo-phenylacetaldehyde: Lacks the fluorine atoms, which can influence its chemical properties and biological activity.

    2,3-Difluoro-4-methyl-phenylacetaldehyde: Contains a methyl group instead of a sulfonic acid group, leading to different reactivity and applications.

Uniqueness

2,3-Difluoro-4-sulfo-phenylacetaldehyde is unique due to the combination of fluorine atoms and a sulfonic acid group on the phenylacetaldehyde backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H6F2O4S

Molecular Weight

236.19 g/mol

IUPAC Name

2,3-difluoro-4-(2-oxoethyl)benzenesulfonic acid

InChI

InChI=1S/C8H6F2O4S/c9-7-5(3-4-11)1-2-6(8(7)10)15(12,13)14/h1-2,4H,3H2,(H,12,13,14)

InChI Key

VUAJPVJCXUGCHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC=O)F)F)S(=O)(=O)O

Origin of Product

United States

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